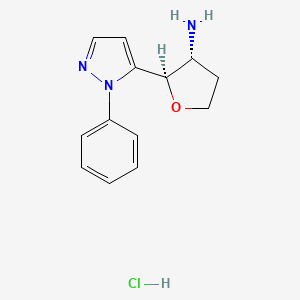

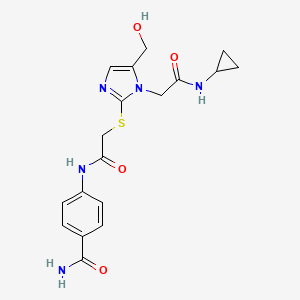

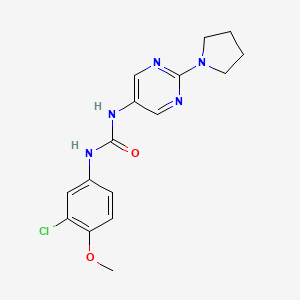

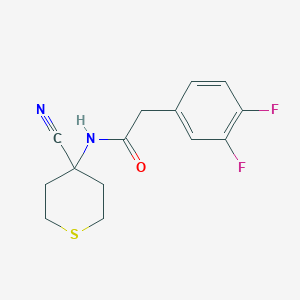

N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a chemically synthesized molecule that likely exhibits biological activity due to the presence of the piperidine and sulfonyl functional groups. These groups are commonly found in various biologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization. For instance, the synthesis of N-substituted derivatives of acetamide with a piperidine moiety involves the initial formation of a parent compound through the reaction of benzenesulfonyl chloride with a piperidine derivative under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of oxadiazole bearing compounds starts with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to a series of transformations to yield the target compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . For example, vibrational spectroscopic techniques like Raman and Fourier transform infrared spectroscopy, along with density functional theory calculations, have been used to characterize the vibrational signatures and geometric equilibrium of similar molecules . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its stereo-electronic interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, sulfonamides can undergo oxidative conditions to yield products of heterocyclization . The presence of the sulfonyl group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of heterocyclic structures or other derivatives through oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound can be inferred from related studies. Compounds with piperidine and sulfonyl groups have been evaluated for their biological activities against various enzymes and bacteria, displaying moderate to promising activity . Additionally, the influence of substituents on the physical properties, such as solubility and melting point, can be significant. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also crucial and can be investigated using in-silico methods .

科学的研究の応用

Antibacterial Activity

The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to N-(2,4-difluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, have demonstrated moderate antibacterial activity. Particularly, certain compounds showed significant growth inhibition against bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This suggests potential applications in developing antibacterial agents (Iqbal et al., 2017).

Electrophilic Fluorination

N-halogeno compounds, including those structurally similar to this compound, have been explored for their use as electrophilic fluorinating agents. Such compounds have demonstrated the ability to fluorinate various substrates under mild conditions, indicating their utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks et al., 1996).

Thrombin Inhibition

Compounds structurally related to this compound have been evaluated for their antithrombotic properties, particularly as thrombin inhibitors. These studies have shown promising results in animal models, suggesting potential applications in the treatment or prevention of thrombotic disorders (Lorrain et al., 2003).

Enzyme Inhibition

Research into N-substituted derivatives of acetamide has also revealed their potential as enzyme inhibitors. Certain compounds have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which could have implications for the development of treatments for conditions like Alzheimer's disease (Khalid et al., 2014).

Glycosylation in Carbohydrate Chemistry

The synthesis and application of certain sulfonyl compounds, including those related to this compound, have been explored in the context of carbohydrate chemistry. These compounds have been used as protecting groups for hydroxyl groups in the synthesis of glycosyl donors, showcasing their utility in the synthesis of complex carbohydrates (Spjut et al., 2010).

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-18-9-6-14(21)11-17(18)22/h4-9,11,15H,1-3,10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMJHJLKLLBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

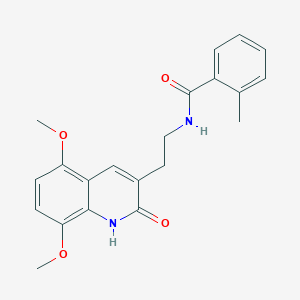

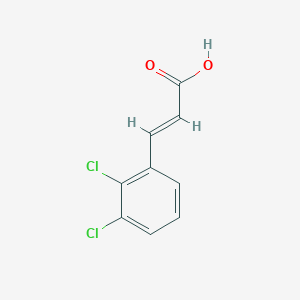

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

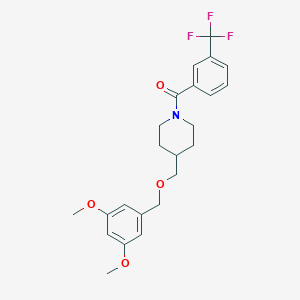

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)